1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine
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Overview
Description
1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-bromo-5-chlorophenyl group and two fluorine atoms at the 3-position
Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-bromo-5-chlorophenyl precursor, which can be synthesized through electrophilic substitution reactions involving bromine and chlorine on a benzene ring . The pyrrolidine ring is then introduced through a nucleophilic substitution reaction, where the difluoropyrrolidine moiety is attached to the phenyl ring under controlled conditions .
Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be employed to efficiently couple the 3-bromo-5-chlorophenyl group with the difluoropyrrolidine ring .
Chemical Reactions Analysis
1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(3-Bromo-5-chlorophenyl)-3,3-difluoropyrrolidine can be compared with similar compounds such as:
1-(3-Bromo-5-chlorophenyl)ethanone: This compound shares the same phenyl group but differs in the functional group attached to the phenyl ring, leading to different chemical and biological properties.
3-Bromo-5-chlorophenyl)methanamine: This compound has an amine group instead of the pyrrolidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its difluoropyrrolidine moiety, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-3,3-difluoropyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF2N/c11-7-3-8(12)5-9(4-7)15-2-1-10(13,14)6-15/h3-5H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMUQATKCYGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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